methyl 4-{4-hydroxy-1-(3-methoxypropyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran moiety, a pyrrole ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: can be compared with other compounds containing benzofuran, pyrrole, or benzoate moieties.
METHYL 4-[4-HYDROXY-1-(3-METHOXYPROPYL)-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its complex structure allows for multiple points of interaction, making it a versatile molecule for scientific research.
Properties
Molecular Formula |
C26H27NO7 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H27NO7/c1-15-13-19-14-18(9-10-20(19)34-15)23(28)21-22(16-5-7-17(8-6-16)26(31)33-3)27(11-4-12-32-2)25(30)24(21)29/h5-10,14-15,22,28H,4,11-13H2,1-3H3/b23-21- |
InChI Key |
IPIBHIVWANYVBW-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.